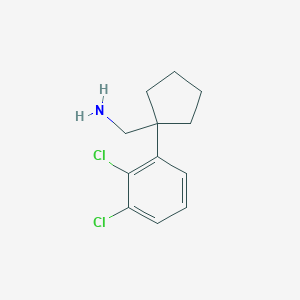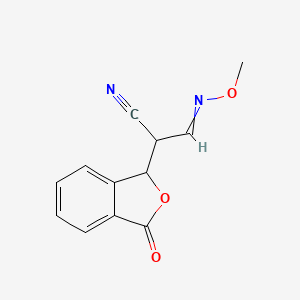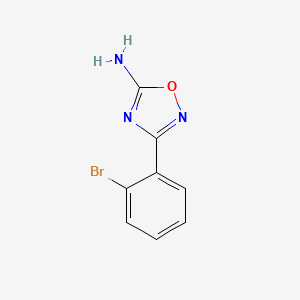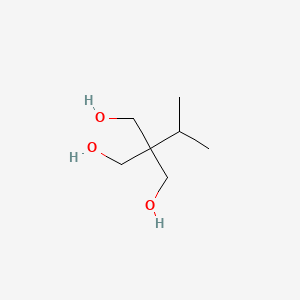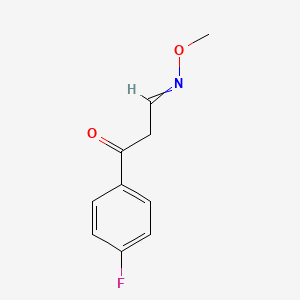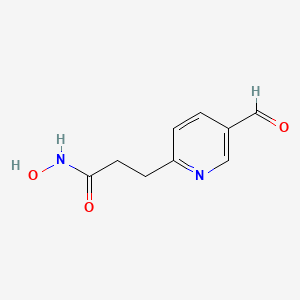
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide is a compound that features a pyridine ring substituted with a formyl group at the 5-position and a hydroxypropanamide group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-formylpyridin-2-yl)-N-hydroxypropanamide typically involves the following steps:
Starting Material: The synthesis begins with 2-bromopyridine.
Formylation: The bromopyridine undergoes a formylation reaction to introduce the formyl group at the 5-position.
Amidation: The formylated pyridine is then subjected to amidation with hydroxylamine to form the hydroxypropanamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: 3-(5-carboxypyridin-2-yl)-N-hydroxypropanamide.
Reduction: 3-(5-hydroxymethylpyridin-2-yl)-N-hydroxypropanamide.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism by which 3-(5-formylpyridin-2-yl)-N-hydroxypropanamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Ligand Binding: As a ligand, it can form complexes with metal ions, which can then participate in various catalytic or biological processes.
類似化合物との比較
Similar Compounds
3-(5-formylpyridin-2-yl)-N-methylpropanamide: Similar structure but with a methyl group instead of a hydroxy group.
3-(5-formylpyridin-2-yl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of a hydroxy group.
Uniqueness
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and binding affinity compared to its methyl and ethyl analogs.
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide |
InChI |
InChI=1S/C9H10N2O3/c12-6-7-1-2-8(10-5-7)3-4-9(13)11-14/h1-2,5-6,14H,3-4H2,(H,11,13) |
InChIキー |
MPPJKBSVPHRWEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C=O)CCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11726939.png)
![4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11726946.png)
![Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)

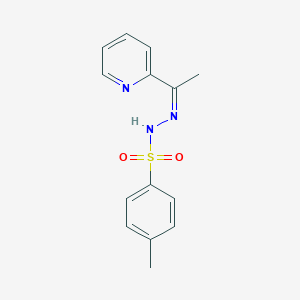
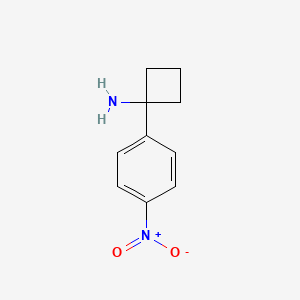

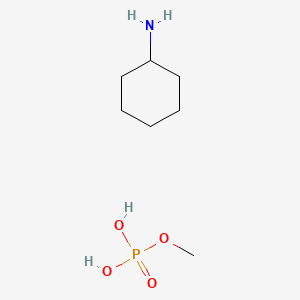
![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
